molecular formula C13H13BO2 B3230187 4-Methyl-3-phenylbenzenboronic acid CAS No. 1293362-78-3

4-Methyl-3-phenylbenzenboronic acid

Cat. No. B3230187
CAS RN: 1293362-78-3
M. Wt: 212.05 g/mol
InChI Key: HGJRATBOKHZFNC-UHFFFAOYSA-N
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Description

4-Methyl-3-phenylbenzenboronic acid is a boronic acid compound with the CAS number 1293362-78-3 . It has a molecular weight of 212.06 and its IUPAC name is (6-methyl-[1,1’-biphenyl]-3-yl)boronic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Methyl-3-phenylbenzenboronic acid is 1S/C13H13BO2/c1-10-7-8-12 (14 (15)16)9-13 (10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 . This indicates that the compound consists of 13 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

4-Methyl-3-phenylbenzenboronic acid is a solid at room temperature . The storage temperature is 2-8°C .

Safety and Hazards

The safety information for 4-Methyl-3-phenylbenzenboronic acid includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

Boronic acids, including 4-Methyl-3-phenylbenzenboronic acid, have been gaining interest in medicinal chemistry due to their ability to bind with carbohydrates . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .

properties

IUPAC Name

(4-methyl-3-phenylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJRATBOKHZFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-phenylbenzenboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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